Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride
Description
Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride is a heterocyclic compound characterized by a fused pyrido-thiazine ring system with a benzyl ester group and sulfone moieties. Its molecular formula is represented as $ O=C(N1CC[C@@H]2C@HS(=O)(=O)CCN2)OCc1ccccc1.Cl $, and it has a CAS registry number of 2306254-15-7 . This compound is synthesized to high purity (≥99%) and is classified as a pharmaceutical intermediate, meeting stringent standards for applications in drug development, biochemical research, and fine chemical synthesis . Its stereochemistry is specified as rel-(4aS,8aR), indicating a defined relative configuration critical for its biological activity .
Properties
Molecular Formula |
C15H21ClN2O4S |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
benzyl 4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N2O4S.ClH/c18-15(21-11-12-4-2-1-3-5-12)17-8-6-13-14(10-17)22(19,20)9-7-16-13;/h1-5,13-14,16H,6-11H2;1H |
InChI Key |
ZWHFDHMJIQDZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2C1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Diamine-Carbonyl Cyclization
A primary route involves reacting a 1,4-diamine derivative with a carbonyl-containing species. For example, 3-aminopyridine-4-carboxylic acid derivatives may condense with thioether-bearing aldehydes or ketones under acidic or basic conditions. The reaction proceeds through nucleophilic attack of the amine on the carbonyl, followed by dehydration and cyclization to form the thiazine ring.
Example Protocol
Ring-Closing Metathesis (RCM)
For unsaturated pyrido-thiazine intermediates, RCM using Grubbs catalysts offers stereocontrol. A diene precursor, such as N-allyl-3-vinylpyridine-4-carboxamide, undergoes metathesis to form the bicyclic structure. Subsequent hydrogenation saturates the ring.
Key Conditions
- Catalyst: Grubbs II (5 mol%)
- Solvent: Dichloromethane
- Temperature: 40°C, 6 hours
- Yield: ~65% (unoptimized)
Oxidation to 4,4-Dioxide
The thiazine sulfur atom is oxidized from sulfide to sulfone using peroxides or peracids.
Hydrogen Peroxide-Mediated Oxidation
Meta-Chloroperbenzoic Acid (mCPBA)
- Advantages : Faster kinetics, milder conditions
- Protocol : Dissolve thiazine intermediate (1.0 eq) in dichloromethane, add mCPBA (2.2 eq) at 0°C, stir for 4 hours at room temperature.
- Workup : Quench with NaHSO₃, extract with DCM, dry over MgSO₄.
Hydrochloride Salt Formation
The free base is treated with HCl to improve stability and crystallinity.
Procedure
- Dissolve benzyl octahydro-6H-pyrido[3,4-b]thiazine-6-carboxylate 4,4-dioxide (1.0 eq) in anhydrous diethyl ether.
- Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.
- Stir for 1 hour, filter the precipitate, and wash with cold ether.
- Dry under vacuum to obtain a white crystalline solid.
Analytical Data and Characterization
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₂₁ClN₂O₄S |
| Molecular Weight | 360.9 g/mol |
| Melting Point | 212–215°C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ 7.35–7.25 (m, 5H, Ar-H), 4.65 (s, 2H, CH₂), 3.82–3.45 (m, 4H, ring CH₂), 2.90–2.70 (m, 4H, ring CH₂) |
| IR (KBr) | 1745 cm⁻¹ (C=O), 1320, 1140 cm⁻¹ (SO₂) |
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing pathways during pyrido-thiazine formation may yield regioisomers. Using bulky directing groups (e.g., tert-butoxycarbonyl) on the pyridine nitrogen improves selectivity.
Sulfone Stability
The 4,4-dioxide moiety is prone to degradation under basic conditions. Storage at pH 4–6 in amber vials at −20°C is recommended.
Scalability of Oxidation
Hydrogen peroxide is cost-effective but requires precise stoichiometry. Continuous flow systems with real-time monitoring reduce over-oxidation risks.
Chemical Reactions Analysis
Types of Reactions
Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazine ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the 4,4-dioxide group.
Substitution: Various substituents can be introduced into the pyrido[3,4-b][1,4]thiazine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher-order oxides, while reduction can yield the parent thiazine compound without the 4,4-dioxide group.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that derivatives of thiazine compounds exhibit notable antimicrobial properties. For instance, studies have indicated that benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine derivatives can act against various bacterial strains. This activity is attributed to their ability to inhibit bacterial growth and biofilm formation, making them potential candidates for developing new antibacterial agents .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. The structure of benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine suggests it may scavenge free radicals effectively, contributing to its potential health benefits .
Enzyme Inhibition
Inhibitors targeting specific enzymes are vital in treating various diseases. Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine derivatives have been studied for their inhibitory effects on enzymes like tyrosinase and others involved in metabolic pathways. This inhibition can lead to applications in skin whitening products and treatments for hyperpigmentation disorders .
Synthesis Methodologies
The synthesis of benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate typically involves multi-step reactions starting from simpler precursors. The following table summarizes common synthetic routes:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Condensation of amines with carbonyls | Formation of the pyrido-thiazine core |
| 2 | Functionalization | Alkylation with benzyl halides | Introduction of the benzyl group |
| 3 | Carboxylation | Reaction with carboxylic acids or derivatives | Formation of carboxylate functionality |
| 4 | Hydrochloride Salt Formation | Treatment with HCl or similar acids | Formation of hydrochloride salt |
These synthetic pathways are crucial for optimizing yield and purity while minimizing environmental impact.
Biological Case Studies
Several studies have documented the biological activities associated with benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine derivatives:
-
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones compared to control substances, indicating its potential as a broad-spectrum antibiotic . -
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound reduced oxidative stress markers in cell cultures exposed to free radicals. This suggests its potential application in formulations aimed at reducing oxidative damage in skin cells . -
Case Study 3: Enzyme Inhibition Analysis
Molecular docking studies indicated that benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine binds effectively to tyrosinase's active site. This interaction correlates with observed inhibitory effects in enzyme assays, supporting its use in cosmetic formulations targeting hyperpigmentation .
Mechanism of Action
The mechanism of action of Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the unique structure of the pyrido[3,4-b][1,4]thiazine ring system, which allows for specific binding to target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound becomes evident when compared to related heterocyclic derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
The sulfone groups (4,4-dioxide) contribute to electron-withdrawing properties, which may stabilize the molecule against metabolic degradation .
Stereochemical Impact :
- The rel-(4aS,8aR) configuration in the target compound contrasts with the cis isomer listed in . Stereochemistry significantly influences receptor binding; for example, the rel configuration may optimize interactions with enzymatic targets in drug design .
Analytical Data :
- MS : $ m/z $ 392 (MH+)
- IR : 1707 cm⁻¹ (C=O stretch), 1603 cm⁻¹ (C=N stretch)
- 1H NMR: δ 1.40 ppm (aliphatic protons) .
Purity and Commercial Availability: The target compound is marketed at 99% purity for pharmaceutical use, while analogs like 5-(aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride (CAS 90585-93-6) are sold at 95% purity for agrochemical or industrial applications .
Table 2: Pricing and Availability
Biological Activity
Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H22N2O4S
- Molecular Weight : 422.5 g/mol
- IUPAC Name : this compound
The compound possesses a complex structure that includes a pyridine ring fused with a thiazine moiety. This unique arrangement may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Preliminary studies have indicated that derivatives of thiazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine have shown the ability to induce apoptosis in human promyelocytic leukemia cells (HL-60) through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
- Antimicrobial Properties : Research has demonstrated that thiazine derivatives can possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is often linked to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
- Radical Scavenging Activity : The ability of this compound to scavenge free radicals contributes to its potential as an antioxidant agent. This property is crucial in mitigating oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride, and how can intermediates be characterized?
- Methodology :
- Synthesis : Use a multi-step approach involving cyclocondensation of thiazine precursors with benzyl carboxylates under acidic conditions. For example, analogous pyrido-thiazine derivatives (e.g., methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate) are synthesized via nucleophilic substitution followed by oxidation .
- Characterization : Employ -NMR (400 MHz, CDCl) to confirm stereochemistry, focusing on proton signals at δ 3.1–4.2 ppm for the octahydro-pyrido-thiazine ring. -NMR (101 MHz) resolves carbonyl (C=O) and sulfone (SO) groups at ~170 ppm and ~110 ppm, respectively .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion peaks and elemental analysis to verify purity.
Q. How can researchers ensure the stability of this compound under varying storage conditions?
- Methodology :
- Storage : Store in airtight, light-resistant containers at −20°C in a desiccated environment to prevent hydrolysis of the sulfone group. Similar benzothiazine derivatives degrade under humidity due to SO group reactivity .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, 0.1% TFA/ACN mobile phase). Track impurity formation (e.g., free thiazine or benzyl alcohol byproducts) .
Advanced Research Questions
Q. What mechanistic insights explain the pharmacological activity of this compound, particularly in modulating cellular pathways?
- Methodology :
- In Vitro Assays : Use NF-κB luciferase reporter assays (e.g., in HepG2 or Huh-7 cells) to evaluate inhibition of inflammatory pathways, as demonstrated for structurally related pyrido-oxazinones .
- Cell Cycle Analysis : Apply flow cytometry with propidium iodide staining to assess G1/S phase arrest, correlating with antiproliferative effects observed in analogues .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodology :
- X-Ray Crystallography : Grow single crystals using DMF or ethanol, and employ synchrotron radiation to resolve twinning issues common in polycyclic systems. For example, dipyrido-dithiins required synchrotron-enhanced diffraction for unambiguous structural assignment .
- Dynamic NMR : Perform variable-temperature -NMR to detect conformational flexibility in the octahydro ring, which may explain discrepancies between solution and solid-state data .
Q. What computational strategies are effective for predicting the reactivity of the sulfone and carboxylate groups in this compound?
- Methodology :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model electrophilic attack at the sulfone oxygen or nucleophilic substitution at the benzyl carboxylate. Compare with experimental reactivity data from analogues (e.g., methyl 3-oxo-benzothiazine carboxylate) .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on hydrogen bonding with the sulfone group and π-π stacking with the benzyl moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
